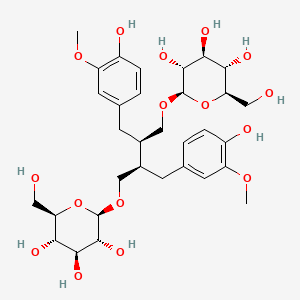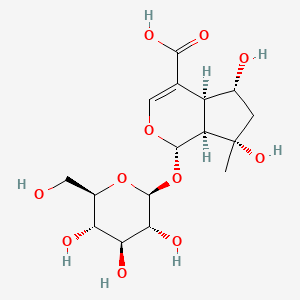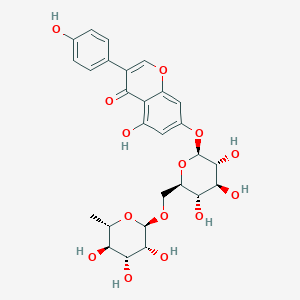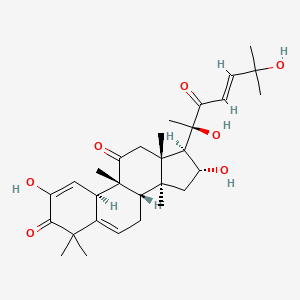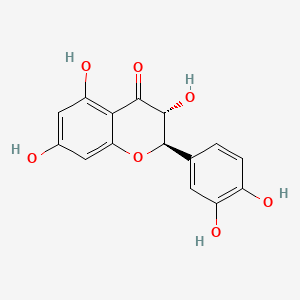
Xanthopterin monohydrate
Descripción general
Descripción
Xanthopterin monohydrate is a laboratory chemical . It is also known as 2-Amino-4,6-dihydroxypteridine . The molecular weight of Xanthopterin monohydrate is 197.15 g/mol .
Molecular Structure Analysis
The molecular formula of Xanthopterin monohydrate is C6H7N5O3 . The molecular weight is 197.15 .Chemical Reactions Analysis
Xanthopterin monohydrate is stable under recommended storage conditions . It does not react with strong oxidizing agents . In the event of a fire, it can produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) .Physical And Chemical Properties Analysis
Xanthopterin monohydrate is a dark yellow powder . It has a melting point of over 300°C . It is practically insoluble in water but freely soluble in dilute NH4OH, NaOH, and 2N HCl .Aplicaciones Científicas De Investigación
Biochemical Research
Xanthopterin plays a crucial role in biochemical studies due to its involvement in metabolic pathways. It is a key molecule in the biosynthesis of folic acid, which is essential for DNA synthesis and repair. Small microorganisms convert xanthopterin into folic acid, making it a significant subject of study in microbiology and enzymology .
Immunology
In immunological research, xanthopterin has been identified as an inhibitor of lymphocyte growth induced by concanavalin . This property makes it valuable for studying immune responses and could potentially lead to therapeutic applications in immune disorders.
Medical Diagnostics
The presence of xanthopterin in bodily fluids can serve as a biomarker for certain diseases. Elevated levels have been found in patients with liver disease and hemolysis, indicating its potential use in medical diagnostics .
Entomology
Xanthopterin is notably present in the wings of butterflies, contributing to their coloration. This characteristic is used in entomological studies to understand the processes of pigmentation and the role of color in insect behavior and evolution .
Renewable Energy Research
There is ongoing research into the use of xanthopterin as a light-harvesting molecule. The Oriental hornet, for example, is hypothesized to use xanthopterin to convert light into electrical energy, which could inspire biomimetic applications in renewable energy technologies .
Analytical Chemistry
Xanthopterin’s properties make it a subject of interest in analytical chemistry. It can be quantified using various analytical methods such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), which are important for both research and clinical diagnostics .
Neurochemistry
As a pteridine derivative, xanthopterin is involved in the synthesis of neurotransmitters through its role as a cofactor. This makes it an important compound in neurochemical research, particularly in the study of disorders related to neurotransmitter synthesis .
Evolutionary Biology
The distribution and function of xanthopterin in various organisms offer insights into evolutionary biology. Its role as a pigment and a cofactor in different species can shed light on evolutionary adaptations and the development of biological functions over time .
Mecanismo De Acción
Direcciones Futuras
Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . It has been suggested, without direct proof, that the Oriental hornet uses xanthopterin as a light-harvesting molecule to transform light into electrical energy . This remains an active and controversial area of scientific research .
Propiedades
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975198 | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5979-01-1 | |
| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



